
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and a fluoromethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene can be synthesized through a multi-step process involving the halogenation and fluorination of benzene derivatives. One common method involves the bromination of 2,4-difluoro-5-(fluoromethoxy)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.
Major Products Formed
Substitution Products: Amino or thiol-substituted derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Hydrocarbons or alcohols.
Coupling Products: Biaryl compounds or extended aromatic systems.
Aplicaciones Científicas De Investigación
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-2,4-difluoro-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the fluoromethoxy group can influence its reactivity and binding affinity to biological molecules. The compound may act by modifying enzyme activity, disrupting cellular processes, or interacting with receptors and signaling pathways.
Comparación Con Compuestos Similares
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the additional fluorine and fluoromethoxy groups.
1,4-Dibromo-2,5-difluorobenzene: Differently substituted, affecting its chemical properties and reactivity.
1,3-Dibromo-2,4-difluorobenzene: Lacks the fluoromethoxy group, leading to different applications and reactivity.
Propiedades
Fórmula molecular |
C7H3Br2F3O |
|---|---|
Peso molecular |
319.90 g/mol |
Nombre IUPAC |
1,3-dibromo-2,4-difluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(13-2-10)7(12)5(9)6(3)11/h1H,2H2 |
Clave InChI |
QJTZFKNPZSHZKU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)Br)F)OCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


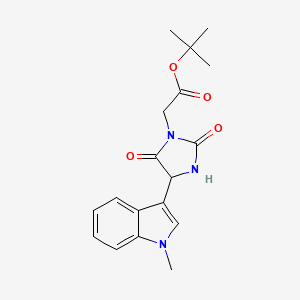
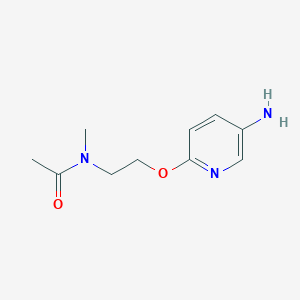
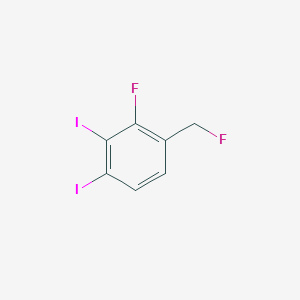

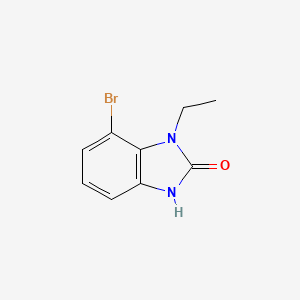
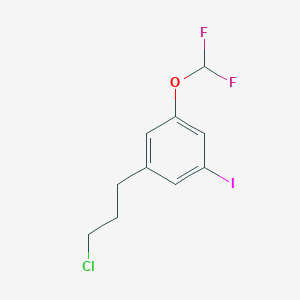
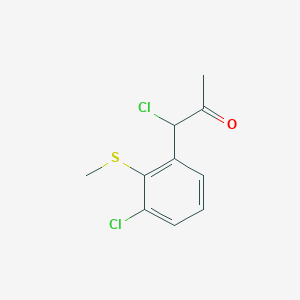
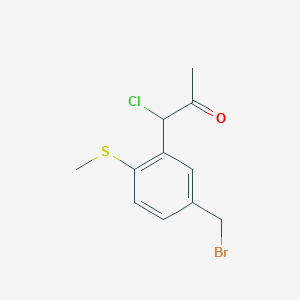
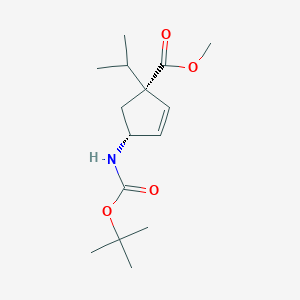
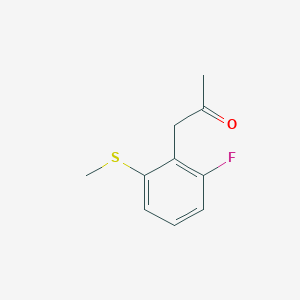
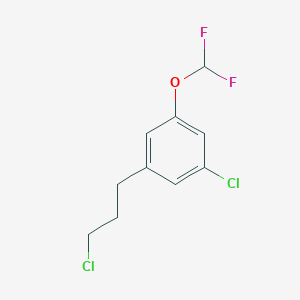
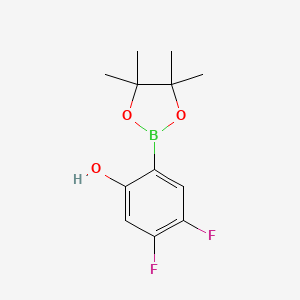

![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)
